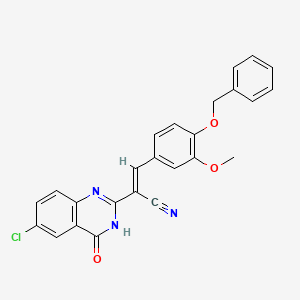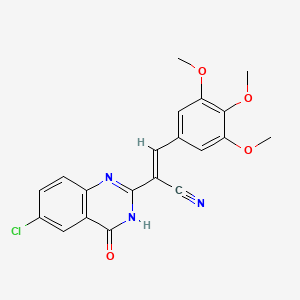![molecular formula C16H20N2OS2 B3718896 4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718896.png)
4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one
Overview
Description
4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one is an organic compound with a complex structure that includes a pyrimidinone core and multiple sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl sulfide with butyl sulfide under controlled conditions to form the intermediate compound. This intermediate is then reacted with pyrimidinone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert sulfoxides back to sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyrimidinone core can interact with nucleic acids, affecting their stability and function. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline
- 4-methyl-2-[(4-methylphenyl)sulfanyl]cyclohexanone
- 2-(4-methylsulfonyl phenyl) indole derivatives
Uniqueness
4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one is unique due to its specific combination of functional groups and structural features. The presence of multiple sulfanyl groups and the pyrimidinone core provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS2/c1-12-5-7-14(8-6-12)20-9-3-4-10-21-16-17-13(2)11-15(19)18-16/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVQUPSCTIWZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCCSC2=NC(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tert-butyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3718815.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3718818.png)

![2-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3718835.png)

![1-(4-ethoxy-3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}phenyl)ethanone](/img/structure/B3718853.png)

![2-{[3-(2-chlorophenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718860.png)
![4-methyl-2-[2-[2-(2-phenylphenoxy)ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718867.png)
![2-[2-(2-chloro-3,6-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B3718878.png)
![4-methyl-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718890.png)
![4-methyl-2-[3-(2-phenylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718922.png)
![2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718925.png)
![2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3718928.png)
